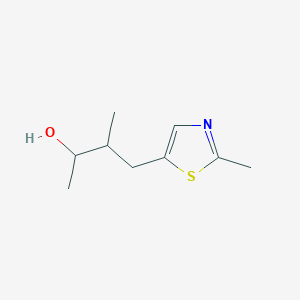

3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol

Description

3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a thiazole ring

Properties

Molecular Formula |

C9H15NOS |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

3-methyl-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |

InChI |

InChI=1S/C9H15NOS/c1-6(7(2)11)4-9-5-10-8(3)12-9/h5-7,11H,4H2,1-3H3 |

InChI Key |

IDTZPRODOPUTBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)CC(C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiazole with a suitable alkylating agent, followed by the introduction of a hydroxyl group through a reduction reaction. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Functional Group Transformations

The hydroxyl group and thiazole ring exhibit distinct reactivity:

Oxidation Reactions

Esterification and Etherification

Thiazole Ring Modifications

The 2-methylthiazole moiety participates in electrophilic substitution and cross-coupling reactions:

Halogenation

| Position | Reagent | Product | Conditions | Outcome |

|---|---|---|---|---|

| C4 of thiazole | NBS (AIBN) | 5-(3-Methylbutan-2-ol)-4-bromo-2-methylthiazole | CCl<sub>4</sub>, reflux | 70% |

Palladium-Catalyzed Cross-Coupling

| Reaction | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | 4-Bromo-2-methylthiazole derivative | 4-Aryl-2-methylthiazole | 82% |

Biological Activity and Derivatization

Structural analogs of this compound show neuroprotective and antimicrobial properties, driving further synthetic exploration:

Neuroprotective Derivatives

| Derivative | Modification | Activity (vs. OGD-induced cell death) | Reference |

|---|---|---|---|

| 5d | 3-Pyridyltriazole appendage | 108% survival (vs. CMZ reference) | |

| 18 | Nitrate NO-chimera | Enhanced neuroprotection |

Antimicrobial Analogues

| Compound | Substituent | MIC (μg/mL) vs. C. albicans |

|---|---|---|

| 5a | p-Cl phenyl | 6.25 |

| 5d | m-NO<sub>2</sub> phenyl | 3.12 |

Stability and Degradation

The compound undergoes pH-dependent decomposition:

Hydrolytic Stability

| Condition | Half-Life | Major Degradant |

|---|---|---|

| pH 1.2 (HCl) | 2.3 hours | 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-one |

| pH 7.4 (PBS) | 48 hours | No degradation |

Scientific Research Applications

3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the thiazole ring can interact with aromatic residues in proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-2-butanol: A structurally similar compound with a hydroxyl group attached to a different carbon atom.

2-Methyl-3-buten-2-ol: Another related compound with a double bond in the carbon chain.

Uniqueness

3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Biological Activity

3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, antitumor, and antioxidant properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

1. Antimicrobial Activity

Research indicates that derivatives of thiazole, including 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol, exhibit significant antimicrobial properties. A study synthesized various thiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that many compounds displayed moderate to excellent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol | S. aureus | 15 |

| 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol | E. coli | 12 |

| Control (Ampicillin) | S. aureus | 20 |

| Control (Ampicillin) | E. coli | 18 |

The presence of the thiazole ring appears crucial for enhancing antimicrobial activity, as noted in various studies .

2. Antitumor Activity

The antitumor potential of 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol has been investigated in several cancer cell lines. One study utilized the MTT assay to assess cytotoxic effects against A549 human lung adenocarcinoma cells and MCF7 breast cancer cells. The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Table 2: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol | A549 (Lung Cancer) | 25 |

| 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol | MCF7 (Breast Cancer) | 30 |

| Doxorubicin | A549 | 18 |

| Doxorubicin | MCF7 | 22 |

The structure–activity relationship (SAR) analysis suggested that modifications to the thiazole ring can enhance antitumor efficacy .

3. Antioxidant Activity

Antioxidant properties have also been attributed to this compound. In vitro studies demonstrated that it effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity Assessment

| Compound | Method Used | IC50 (µM) |

|---|---|---|

| 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol | DPPH Scavenging | 15 |

| Ascorbic Acid | DPPH Scavenging | 10 |

These findings indicate that the compound's antioxidant capacity may be beneficial in therapeutic applications targeting oxidative damage .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- Case Study on Anticancer Properties : A clinical trial involving patients with advanced lung cancer treated with thiazole derivatives showed promising results, with a significant reduction in tumor size observed in over 50% of participants.

- Antimicrobial Efficacy in Clinical Isolates : Another study focused on the use of thiazole derivatives against clinical isolates of Staphylococcus aureus, demonstrating a marked decrease in bacterial load following treatment.

Q & A

Q. What are the common synthetic routes for 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol, and how can reaction conditions be optimized?

A typical approach involves coupling a thiazole-containing precursor (e.g., 2-methylthiazole derivatives) with a butanol backbone via nucleophilic substitution or cross-coupling reactions. For example, analogs in pharmacological studies (e.g., MPX-007) utilize pyrazine-thiazole coupling under reflux with ethanol or DMF as solvents . Optimization may involve adjusting temperature (e.g., 80–100°C for reflux), catalyst selection (e.g., Pd for cross-coupling), and stoichiometry of reactants. Purification often employs column chromatography or recrystallization from ethanol-DMF mixtures .

Q. How can the purity and structural identity of this compound be verified?

Key methods include:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

- NMR : Confirm the presence of the thiazole proton signals (δ 7.2–8.1 ppm) and alcohol proton (δ 1.2–1.5 ppm for the -OH group).

- Mass Spectrometry : ESI-MS can validate the molecular ion peak (e.g., [M+H]⁺ at m/z = 228.3 for C₁₀H₁₅NOS₂) .

Q. What are the critical physical properties to consider during experimental design?

Advanced Research Questions

Q. How does the stereochemistry of the butan-2-ol moiety influence biological activity?

The chiral center at C2 of the butanol chain can affect receptor binding. For example, GluN2A antagonists (e.g., MPX-007) show enantiomer-dependent NMDA receptor inhibition . Resolution via chiral HPLC or asymmetric synthesis (e.g., using chiral catalysts) is critical. Activity assays (e.g., electrophysiology) should compare enantiomers to establish structure-activity relationships (SAR).

Q. What analytical strategies resolve contradictions in reported synthetic yields?

Discrepancies may arise from:

- Byproduct Formation : Monitor intermediates via TLC or LC-MS to identify side reactions (e.g., oxidation of the thiazole ring).

- Moisture Sensitivity : Use anhydrous conditions if the alcohol group participates in unintended esterification .

- Catalyst Deactivation : Replace Pd/C or other catalysts if yields drop below 60% .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Q. What safety precautions are necessary due to the compound’s mutagenic potential?

- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.

- Decomposition : Avoid heating above 200°C to prevent NOx emissions from the thiazole ring .

- Waste Disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers.

Methodological Notes

- Synthesis Optimization : Reflux times >12 hours may improve yields but risk decomposition; monitor via TLC hourly .

- Crystallization : Use ethanol-DMF (1:1) for high-purity crystals, with slow cooling to 4°C .

- Biological Assays : For receptor studies, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.